(2R,3R,4S)-2,3,4-Tris(benzyloxy)hex-5-en-1-ol
Description
Properties
Molecular Formula |
C27H30O4 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
(2R,3R,4S)-2,3,4-tris(phenylmethoxy)hex-5-en-1-ol |
InChI |
InChI=1S/C27H30O4/c1-2-25(29-19-22-12-6-3-7-13-22)27(31-21-24-16-10-5-11-17-24)26(18-28)30-20-23-14-8-4-9-15-23/h2-17,25-28H,1,18-21H2/t25-,26+,27+/m0/s1 |
InChI Key |
NTOSGFLXZNOARL-OYUWMTPXSA-N |
Isomeric SMILES |
C=C[C@@H]([C@H]([C@@H](CO)OCC1=CC=CC=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Canonical SMILES |
C=CC(C(C(CO)OCC1=CC=CC=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key analogues and their distinguishing features:
Key Differences and Implications
Stereochemistry and Reactivity
- The target compound’s 2R,3R,4S configuration contrasts with analogues like (2S,3R,4R,5S)-2,3,4,6-tetrakis(benzyloxy)hexane-1,5-diol , which has additional stereocenters and hydroxyl groups. This difference impacts regioselectivity in glycosylation reactions.
- The presence of a terminal double bond (hex-5-en) in the target compound enhances its utility in olefin metathesis or epoxidation, unlike the saturated backbone in (2S,3R,4R,5S)-tetrakis(benzyloxy)hexane-1,5-diol .
Functional Group Diversity
Q & A
Basic: How can researchers optimize the synthesis of (2R,3R,4S)-2,3,4-Tris(benzyloxy)hex-5-en-1-ol while ensuring stereochemical fidelity?
Methodological Answer:
Stereoselective synthesis requires careful selection of protecting groups and reaction conditions. For benzyloxy-protected intermediates, iterative glycosylation or oxidation-reduction sequences (e.g., Swern oxidation followed by stereoselective reduction) can enforce the desired (2R,3R,4S) configuration. Use chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation for adjacent diols) to control stereochemistry. Monitor reaction progress via TLC or HPLC, and validate stereochemistry using -NMR coupling constants and NOE experiments .
Basic: What analytical techniques are most effective for characterizing the purity and structure of this compound?
Methodological Answer:
- Purity: Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and compare retention times against known standards.
- Structure:
- NMR : - and -NMR to confirm benzyloxy group integration and olefin geometry (J-coupling for trans vs. cis double bonds).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular formula (expected [M+Na] peak for CHO).
- X-ray Crystallography : Resolve absolute stereochemistry if crystalline derivatives are obtainable .
Basic: What are the critical handling and storage protocols to maintain compound stability?
Methodological Answer:
- Storage : Store under inert atmosphere (argon) at 2–8°C in flame-sealed ampules or sealed vials with desiccants (e.g., molecular sieves).
- Handling : Use gloveboxes or Schlenk lines to prevent hydrolysis of benzyl ethers. Avoid prolonged exposure to light, which may degrade the hex-5-en-1-ol moiety .
Advanced: How can researchers resolve contradictions in reported stereochemical outcomes during benzyloxy-group installation?
Methodological Answer:
Discrepancies often arise from competing reaction pathways (e.g., SN1 vs. SN2 mechanisms). To mitigate:
- Solvent Control : Use polar aprotic solvents (e.g., DMF) to favor SN2 mechanisms for inversion of configuration.
- Temperature : Lower temperatures (<0°C) reduce racemization.
- Additives : Silver oxide (AgO) can stabilize transition states in glycosylation reactions. Validate outcomes via Mosher ester analysis or computational modeling (DFT for transition-state energies) .
Advanced: What strategies enhance the reactivity of the hex-5-en-1-ol moiety in downstream functionalization?
Methodological Answer:
The terminal alkene can undergo:
- Epoxidation : Use m-CPBA or VO(acac)/TBHP for stereoselective epoxide formation.
- Dihydroxylation : Apply Sharpless asymmetric conditions (OsO with chiral ligands) to install vicinal diols.
- Cross-Metathesis : Employ Grubbs catalysts (e.g., G-II) to introduce functionalized alkenes. Pre-activate the alkene with electron-withdrawing groups to improve metathesis efficiency .
Advanced: How should researchers address low yields in multi-step syntheses involving benzyloxy protections?
Methodological Answer:
Low yields often stem from:
- Incomplete Deprotection : Optimize hydrogenolysis conditions (Pd/C, H at 30 psi) or switch to Birch reduction (Li/NH) for stubborn benzyl ethers.
- Side Reactions : Quench reactive intermediates (e.g., oxonium ions) with triethylamine or buffer steps with aqueous workups.
- Scale-Up Adjustments : Use flow chemistry for exothermic steps (e.g., benzylation) to improve heat dissipation and reproducibility. Track mass balance via -NMR if fluorinated analogs are synthesized .
Advanced: What computational tools can predict the compound’s conformational behavior in solution?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., chloroform vs. DMSO) using AMBER or GROMACS to model benzyl group rotation and alkene geometry.
- DFT Calculations : Gaussian or ORCA software to optimize ground-state geometries and calculate NMR chemical shifts (DP4 analysis for stereochemical validation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
